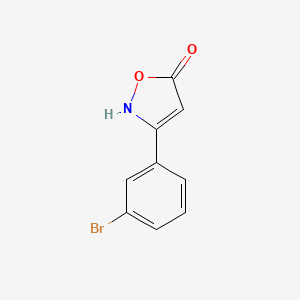
3-(3-Bromophenyl)-1,2-oxazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It may also include the compound’s appearance and any notable physical characteristics .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this .Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including reactants, products, and conditions. The mechanisms of these reactions may also be included .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and any notable chemical behaviors .Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Properties
- A study focused on the synthesis of new oxazolones, including compounds structurally related to "3-(3-Bromophenyl)-1,2-oxazol-5-ol," highlighting their potential pharmacological applications. These compounds were evaluated for cytotoxicity and antimicrobial activity, demonstrating the versatility of oxazolone derivatives in drug development (Rosca, 2020).
- Research on the ring oxidation of 2H-oxazole to 2-oxazolone explored the metabolic pathways of similar compounds, suggesting their potential in studying drug metabolism and detoxification processes (Arora et al., 2012).
Antimicrobial and Antifungal Activities
- Novel 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones were synthesized and assessed for their analgesic activity and toxicity. This study highlights the potential of oxazolone derivatives in developing new analgesics with minimal side effects (Bărbuceanu et al., 2020).
- Another study synthesized and evaluated 1,2,3-triazole derivatives for their antimicrobial activities, indicating the broad utility of bromophenyl-substituted compounds in combating microbial infections (Zhao et al., 2012).
Antioxidant and Anticancer Potential
- Bromophenols isolated from the marine red alga Rhodomela confervoides exhibited significant antioxidant activities, stronger than conventional antioxidants. This research underscores the potential of bromophenyl compounds in food preservation and as dietary supplements to combat oxidative stress (Li et al., 2011).
- A novel bromophenol derivative showed promising anticancer activities against human lung cancer cell lines by inducing cell cycle arrest and apoptosis via ROS-mediated pathways. This study illustrates the therapeutic potential of bromophenyl derivatives in cancer treatment (Guo et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with transition metals used in these reactions.
Mode of Action
In the context of sm cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s worth noting that compounds involved in sm cross-coupling reactions can influence carbon–carbon bond formation , which is a fundamental process in organic chemistry and biochemistry.
Pharmacokinetics
A related compound, 1- (3′-bromophenyl)-heliamine, has been studied for its pharmacokinetic properties . After oral administration, the maximum concentration was reached within 1 hour . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
The compound’s potential involvement in sm cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds , which are crucial in the synthesis of various organic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMHJWVBGICUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)ON2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1,2-oxazol-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

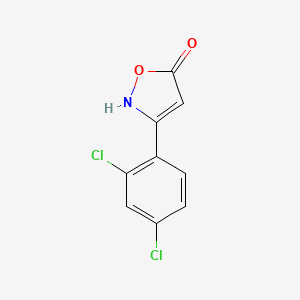
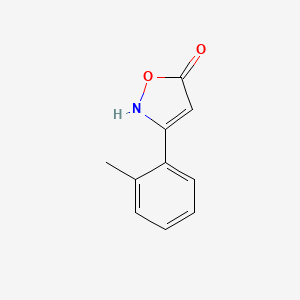
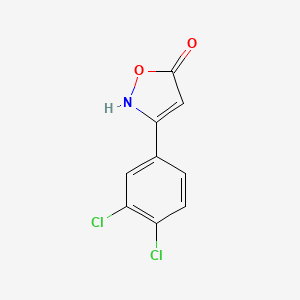
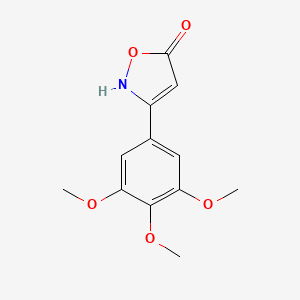
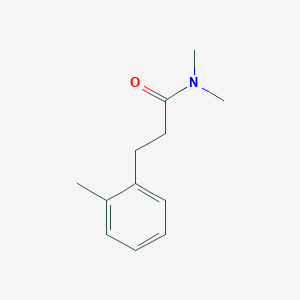

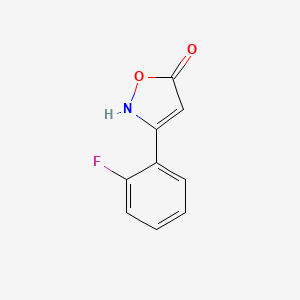

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)
![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)
![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)
![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)